molecular formula C18H20O3 B12306835 Methyl 2-(3-(benzyloxy)phenyl)-2-methylpropanoate

Methyl 2-(3-(benzyloxy)phenyl)-2-methylpropanoate

Cat. No.: B12306835
M. Wt: 284.3 g/mol
InChI Key: ASHPMGONEJGDGY-UHFFFAOYSA-N
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Description

Methyl 2-(3-(benzyloxy)phenyl)-2-methylpropanoate is an organic compound with the molecular formula C17H20O3 It is a derivative of benzoic acid and is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(benzyloxy)phenyl)-2-methylpropanoate typically involves the esterification of 3-(benzyloxy)benzoic acid with 2-methylpropanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(benzyloxy)phenyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Agents
Methyl 2-(3-(benzyloxy)phenyl)-2-methylpropanoate serves as an important intermediate in the synthesis of various antihypertensive agents, particularly angiotensin-converting enzyme (ACE) inhibitors. These compounds are crucial for the treatment of hypertension and related cardiovascular diseases. The synthesis often involves the resolution of optically active derivatives, which can enhance the efficacy and reduce side effects of the final pharmaceutical products .

Pharmacological Studies
Research has demonstrated that derivatives of this compound can exhibit significant biological activity. For instance, studies on related compounds have shown their potential in inhibiting phosphatidylinositol-3-kinase (PI3K), which is implicated in various hyper-proliferative disorders and diseases associated with angiogenesis . This suggests that this compound could be explored further for its potential therapeutic applications.

Organic Synthesis

Synthesis of Complex Molecules
This compound is utilized as a building block in organic synthesis, particularly in the formation of more complex molecules. Its structure allows for various functional group transformations, making it a versatile intermediate in synthetic pathways. For example, it can be involved in reactions leading to novel triazole antifungal agents, showcasing its utility in developing new pharmaceuticals .

Case Study: Synthesis Pathways
A notable case study involves the reaction of this compound with various reagents to produce desired derivatives. The use of selective reducing agents and specific solvents can significantly influence yield and purity, highlighting the importance of optimizing reaction conditions for successful synthesis .

Mechanism of Action

The mechanism of action of Methyl 2-(3-(benzyloxy)phenyl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The ester moiety can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate
  • Methyl 2-(3-(methoxy)phenyl)-2-methylpropanoate
  • Methyl 2-(3-(ethoxy)phenyl)-2-methylpropanoate

Uniqueness

Methyl 2-(3-(benzyloxy)phenyl)-2-methylpropanoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the specific positioning of the benzyloxy group on the phenyl ring can influence the compound’s biological activity and interactions with molecular targets.

Biological Activity

Methyl 2-(3-(benzyloxy)phenyl)-2-methylpropanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzyloxy group attached to a phenyl ring, which influences its reactivity and biological interactions. The presence of the methyl propanoate moiety is significant for its pharmacological properties, particularly in terms of solubility and metabolic stability.

  • Inhibition of Enzymatic Activity :
    • This compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, studies indicate that similar compounds can act as selective inhibitors of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation .
  • Modulation of Cellular Signaling :
    • The compound may interact with cellular signaling pathways, particularly those involving macrophage migration inhibitory factor (MIF). MIF plays a role in various diseases, including cancer and inflammatory conditions. Compounds that target MIF have demonstrated potential in inhibiting cell survival in cancer cell lines .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the benzyloxy group and the propanoate side chain can significantly affect the biological activity of the compound. For example, variations in the substituents on the phenyl ring can enhance or reduce inhibitory potency against COX enzymes .

Compound VariationBiological ActivityNotes
Methyl Group at Position 2Increased solubilityEnhances metabolic stability
Hydroxyl SubstitutionEnhanced COX inhibitionAlters binding affinity
Benzyloxy Group PositioningAffects reactivityInfluences electrophilic substitution potential

Case Studies

  • Anti-inflammatory Activity :
    In a study examining the anti-inflammatory properties of related compounds, this compound was assessed for its ability to inhibit COX-1 and COX-2 enzymes. The results indicated that structural modifications could lead to selective inhibition profiles, which are desirable for minimizing side effects associated with non-selective COX inhibitors .
  • Cancer Cell Line Studies :
    Research involving prostate cancer cell lines demonstrated that compounds structurally similar to this compound exhibited significant cytotoxic effects. These findings suggest that the compound may possess potential as an anticancer agent through mechanisms involving apoptosis induction and inhibition of cell proliferation .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption characteristics; however, detailed investigations into its metabolism and excretion are necessary to fully elucidate its safety profile.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

methyl 2-methyl-2-(3-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C18H20O3/c1-18(2,17(19)20-3)15-10-7-11-16(12-15)21-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3

InChI Key

ASHPMGONEJGDGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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